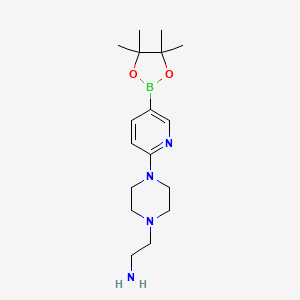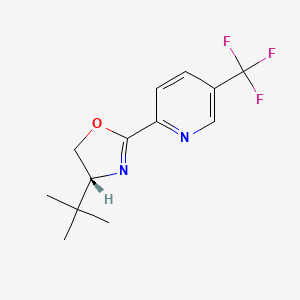
1-(3-Chloro-4-benzyloxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-benzyloxyphenyl)propan-1-one is an organic compound with the molecular formula C16H15ClO2 and a molecular weight of 274.75 g/mol . It is characterized by the presence of a chloro group and a benzyloxy group attached to a phenyl ring, along with a propanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-4-benzyloxyphenyl)propan-1-one typically involves the reaction of 3-chloro-4-benzyloxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chloro-4-benzyloxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-benzyloxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-benzyloxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The chloro and benzyloxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-benzyloxyphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Chloro-4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(3-Chloro-4-ethoxyphenyl)propan-1-one: Similar structure but with an ethoxy group instead of a benzyloxy group. The presence of different substituents can significantly affect the chemical and biological properties of these compounds, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-phenylmethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-2-15(18)13-8-9-16(14(17)10-13)19-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHFKNRUPALZAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B1407106.png)
![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate](/img/structure/B1407108.png)
![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)







![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride](/img/structure/B1407121.png)
![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)

